2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the benzene ring can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be used to study the interactions between piperazine derivatives and biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, 2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride may be investigated for its potential therapeutic effects, such as its activity as an antimicrobial or anticancer agent.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)-1-piperazinylethanone: Similar structure but lacks the methyl group on the piperazine ring.
2-(2,6-Dichlorophenyl)-1-(4-methylpiperazin-1-yl)ethanone: Similar structure with a different substitution pattern on the piperazine ring.
Uniqueness
The presence of the 2-methyl group on the piperazine ring in 2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride may confer unique properties such as increased lipophilicity or altered binding affinity to biological targets compared to similar compounds.
Properties
Molecular Formula |
C13H17Cl3N2O |
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Molecular Weight |
323.6 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-1-[(2S)-2-methylpiperazin-1-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C13H16Cl2N2O.ClH/c1-9-8-16-5-6-17(9)13(18)7-10-11(14)3-2-4-12(10)15;/h2-4,9,16H,5-8H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
XUJVTEIOTNWQLG-FVGYRXGTSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1C(=O)CC2=C(C=CC=C2Cl)Cl.Cl |
Canonical SMILES |
CC1CNCCN1C(=O)CC2=C(C=CC=C2Cl)Cl.Cl |
Origin of Product |
United States |
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